molecular formula C17H23NO2 B11848932 5-((Heptyloxy)methyl)quinolin-8-ol CAS No. 7654-96-8

5-((Heptyloxy)methyl)quinolin-8-ol

Cat. No.: B11848932
CAS No.: 7654-96-8
M. Wt: 273.37 g/mol
InChI Key: IQWBNWLLEUMLQK-UHFFFAOYSA-N
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Description

5-((Heptyloxy)methyl)quinolin-8-ol is a quinoline derivative with a heptyloxy group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Heptyloxy)methyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Alkylation and O-Methylation

The heptyloxymethyl group at position 5 enhances lipophilicity, enabling nucleophilic substitution or alkylation reactions. Key methods include:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
N-Alkylation 2-(4-Bromopentyl)-1,3-isoindolinedione, TEA, 120°CQuaternary ammonium derivatives with extended alkyl chains for enhanced bioactivity .
O-Methylation Dimethyl sulfate, NaOHMethoxy derivatives for improved metabolic stability .

Research Findings :

  • Alkylation at the quinoline nitrogen increases antimalarial activity by enhancing membrane permeability .

  • O-Methylation reduces hydroxyl group acidity, altering metal-chelation behavior .

Metal Chelation and Complex Formation

The 8-hydroxy group and adjacent nitrogen enable bidentate chelation with transition metals:

Metal IonReaction ConditionsComplex StructureApplicationReference
Cu²⁺ Ethanol, room temperatureSquare-planar Cu(II) complexAntimicrobial agents .
Fe³⁺ Aqueous buffer, pH 7.4Octahedral Fe(III) complexCatalytic oxidation .

Research Findings :

  • Cu(II) complexes exhibit enhanced antibacterial activity (MIC: 2–8 µg/mL) compared to the free ligand .

  • Fe(III) complexes catalyze ROS generation, contributing to anticancer effects .

Hydrogenation and Reduction

The quinoline ring undergoes selective hydrogenation under controlled conditions:

Substrate ModificationReagents/ConditionsProductOutcomeReference
Nitro Group Reduction Raney Ni, H₂ (45 psi), ethanol8-Aminoquinoline derivativeIntermediate for antimalarial analogues .

Research Findings :

  • Reduction of nitro intermediates (e.g., 12–22 in ) yields amino derivatives critical for synthesizing primaquine analogues with curative activity against Plasmodium yoelii (100% cure rate at 50 mg/kg) .

Condensation Reactions

The hydroxyl group participates in condensation to form Schiff bases or heterocycles:

Reaction PartnerConditionsProductApplicationReference
Amino Acids DCC, CH₂Cl₂Amino acid conjugates (e.g., 90–123 )Enhanced antileishmanial activity (IC₅₀: <1 µM) .
Hydrazine Hydrate Ethanol, 80°CHydrazide derivativesImproved solubility .

Research Findings :

  • Conjugation with amino acids reduces cytotoxicity while maintaining efficacy against drug-resistant parasites .

Sulfonation and Bromination

Electrophilic aromatic substitution modifies the quinoline core:

Reaction TypeReagents/ConditionsPosition ModifiedOutcomeReference
Bromination NBS, CHCl₃C-75,7-Dibromo derivatives with anticancer activity (IC₅₀: 5.4–18.7 µM) .
Sulfonation Sulfonyl chlorides, TEA, THFC-5Sulfonate esters for MMP inhibition (IC₅₀: 0.81–10 mM) .

Research Findings :

  • Bromination at C-7 enhances antiproliferative activity against HT29 colon cancer cells .

Scientific Research Applications

5-((Heptyloxy)methyl)quinolin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-((Heptyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and inhibiting their activity. This property is particularly useful in applications such as corrosion inhibition and metal ion detection. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound without the heptyloxy group.

    5-Chloromethylquinolin-8-ol: A derivative with a chloromethyl group instead of a heptyloxy group.

    8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8-position.

Uniqueness

5-((Heptyloxy)methyl)quinolin-8-ol is unique due to the presence of the heptyloxy group, which imparts specific physicochemical properties and enhances its lipophilicity. This modification can influence the compound’s biological activity, making it more effective in certain applications compared to its simpler analogs.

Biological Activity

5-((Heptyloxy)methyl)quinolin-8-ol is a derivative of the quinoline family, specifically characterized by the substitution of a heptyloxy group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural modifications. For this compound, the substitution at the 5-position with an alkoxy group enhances lipophilicity and potentially increases cellular uptake, which is crucial for its pharmacological efficacy. Studies indicate that electron-withdrawing groups at this position can improve anticancer activity through modulation of redox homeostasis and interaction with cellular targets such as histone demethylases and prolyl hydroxylases .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies reveal that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinolin-8-ol have shown effectiveness against multidrug-resistant strains, making them promising candidates for combating antimicrobial resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.25 μg/mL
Klebsiella pneumoniae0.06 μg/mL
Staphylococcus aureus0.1 μg/mL

Anticancer Activity

Research indicates that compounds within the quinoline family, particularly those with hydroxyl substitutions, demonstrate significant anticancer properties. The mechanism often involves apoptosis induction in cancer cells and inhibition of specific oncogenic pathways. For example, studies have shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells .

Case Study: Efficacy Against Cancer Cell Lines

A study reported that this compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancers. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Beyond its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to chelate metal ions and reduce oxidative stress contributes to its neuroprotective capabilities .

Properties

CAS No.

7654-96-8

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

5-(heptoxymethyl)quinolin-8-ol

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-12-20-13-14-9-10-16(19)17-15(14)8-7-11-18-17/h7-11,19H,2-6,12-13H2,1H3

InChI Key

IQWBNWLLEUMLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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